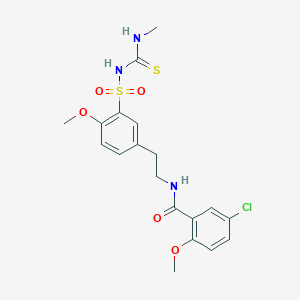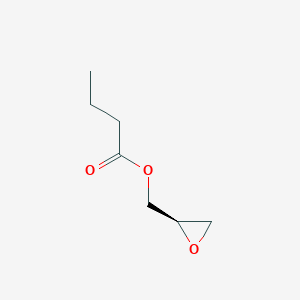
4,6-Dihydroxynicotinonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,6-Dihydroxynicotinonitrile is a heterocyclic compound that belongs to the pyridone family. Compounds containing the pyridone ring are known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry
準備方法
Synthetic Routes and Reaction Conditions
4,6-Dihydroxynicotinonitrile can be synthesized through various methods. One common approach involves the condensation of ethyl acetoacetate with 2-cyano-N-(substituted phenyl)ethanamides using microwave-assisted chemistry . The reaction conditions typically include the use of ethanol as a solvent and potassium hydroxide as a catalyst. The structure of the obtained product is confirmed using techniques such as FT-IR, NMR, UV, and MS .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing cost-effective reagents and catalysts.
化学反応の分析
Types of Reactions
4,6-Dihydroxynicotinonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxo-derivatives, while reduction can produce various hydroxy derivatives.
科学的研究の応用
4,6-Dihydroxynicotinonitrile has several applications in scientific research:
Chemistry: It is used as a coupling component in the synthesis of various pyridone azo dyes and pigments.
Biology: The compound exhibits biological activities such as antibacterial and antitumor properties.
Medicine: It is explored for its potential use in developing cardiotonic agents for treating heart failure.
作用機序
The mechanism of action of 4,6-Dihydroxynicotinonitrile involves its interaction with various molecular targets and pathways. The compound’s biological activities are attributed to its ability to interact with enzymes and receptors, modulating their functions. For example, its cardiotonic effects are linked to its interaction with cardiac enzymes, enhancing heart muscle contraction .
類似化合物との比較
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar pyridone ring structure and exhibit diverse biological activities.
4-Oxo-1,4-dihydropyridine-3-carbonitrile: This compound is structurally similar and is used in similar applications.
5-Fluoro-1,2-dihydro-6-hydroxy-2-oxo-3-pyridinecarbonitrile: Another related compound with similar chemical properties.
Uniqueness
4,6-Dihydroxynicotinonitrile is unique due to its specific structural features and the range of biological activities it exhibits. Its ability to participate in various chemical reactions and its applications in multiple fields make it a valuable compound for scientific research and industrial applications.
特性
IUPAC Name |
4-hydroxy-6-oxo-1H-pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O2/c7-2-4-3-8-6(10)1-5(4)9/h1,3H,(H2,8,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQAJUEYKLZAWPQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CNC1=O)C#N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![1-(2,4,6-Trichlorophenyl)-3-(5-tetradecanamido-2-chloroanilino)-4-[2-[alpha-(2,4-di-tert-pentylphenoxy)butyramido]phenylthio]-5-pyrazolone](/img/structure/B120962.png)


